1H-benzimidazole, 2-(4-methyl-2-pyridinyl)-

Beschreibung

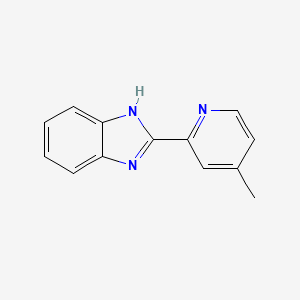

1H-Benzimidazole, 2-(4-methyl-2-pyridinyl)- is a heterocyclic compound featuring a benzimidazole core substituted at the 2-position with a 4-methyl-2-pyridinyl group. Benzimidazole derivatives are widely studied for their pharmacological and material science applications due to their structural versatility and ability to engage in hydrogen bonding and π-π interactions . This compound’s pyridinyl substituent introduces unique electronic and steric effects, influencing its reactivity, solubility, and biological activity. Below, we systematically compare this compound with structurally and functionally related benzimidazole derivatives.

Eigenschaften

IUPAC Name |

2-(4-methylpyridin-2-yl)-1H-benzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3/c1-9-6-7-14-12(8-9)13-15-10-4-2-3-5-11(10)16-13/h2-8H,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGBRKEZZOSQHQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)C2=NC3=CC=CC=C3N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10348647 | |

| Record name | 1H-benzimidazole, 2-(4-methyl-2-pyridinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10348647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14044-47-4 | |

| Record name | 1H-benzimidazole, 2-(4-methyl-2-pyridinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10348647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 14044-47-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1H-benzimidazole, 2-(4-methyl-2-pyridinyl)- typically involves the condensation of o-phenylenediamine with a suitable aldehyde or nitrile under acidic or basic conditions. One common method involves the reaction of o-phenylenediamine with 4-methyl-2-pyridinecarboxaldehyde in the presence of a catalyst such as acetic acid . The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.

Analyse Chemischer Reaktionen

Types of Reactions

1H-benzimidazole, 2-(4-methyl-2-pyridinyl)- undergoes various chemical reactions, including:

Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the pyridinyl ring, especially at the methyl group, using reagents like alkyl halides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperoxybenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Alkyl halides, nucleophiles.

Major Products

The major products formed from these reactions include N-oxides, reduced benzimidazole derivatives, and substituted pyridinyl derivatives.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The compound 1H-benzimidazole, 2-(4-methyl-2-pyridinyl)- has the molecular formula and features a benzimidazole core substituted with a pyridine moiety. Its unique structure contributes to its biological activity, making it a subject of interest in medicinal chemistry.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of benzimidazole derivatives. For instance, compounds derived from benzimidazole have shown significant activity against various cancer cell lines, including leukemia, melanoma, and breast cancer. A specific study demonstrated that certain benzimidazole derivatives exhibited promising cytotoxic effects with EC50 values in the nanomolar range against multiple cancer types .

Antiviral Properties

Research indicates that benzimidazole derivatives can inhibit the replication of viruses such as hepatitis C virus (HCV). Compounds have been synthesized that target the viral NS5A protein with exceptional potency, showcasing EC50 values as low as 0.007 nM . This suggests potential for development as antiviral agents.

Anti-inflammatory Effects

Benzimidazole derivatives have also been investigated for their anti-inflammatory properties. Studies report significant reductions in edema and analgesic activity compared to standard anti-inflammatory drugs like indomethacin . The mechanism often involves inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in inflammatory pathways.

Antifungal Activity

The antifungal efficacy of benzimidazole compounds has been documented, with several derivatives exhibiting moderate to strong activity against fungal strains such as Candida albicans and Aspergillus niger. The minimal inhibitory concentrations (MIC) for these compounds were reported to be around 64 μg/mL .

Case Study 1: Anticancer Efficacy

A series of benzimidazole derivatives were synthesized and evaluated against twelve different cancer cell lines. One compound demonstrated significant cytotoxicity at a concentration of , indicating its potential as an anticancer agent .

Case Study 2: HCV Inhibition

In a study focused on HCV, a set of bis-benzimidazole analogues was synthesized and tested for their inhibitory effects on the viral NS5A protein. Compounds showed remarkable potency with EC50 values indicating their effectiveness in preventing viral replication .

Wirkmechanismus

The mechanism of action of 1H-benzimidazole, 2-(4-methyl-2-pyridinyl)- involves its interaction with specific molecular targets. For instance, it can inhibit the enzyme hydrogen/potassium adenosine triphosphatase (H+/K+ ATPase), which is crucial for gastric acid secretion . This inhibition occurs through the irreversible binding of the compound to the enzyme, leading to reduced acid production.

Vergleich Mit ähnlichen Verbindungen

Structural and Substituent Comparisons

Key Observations:

- Biological Relevance: Unlike omeprazole derivatives (e.g., H-BZM1), the absence of a sulfinyl group in the target compound may reduce its antigiardial activity but could improve metabolic stability .

- Hydrogen Bonding: Hydroxyphenyl derivatives (e.g., compounds 7–10 in ) exhibit stronger hydrogen bonding due to -OH groups, whereas the target compound’s pyridinyl nitrogen may engage in weaker, asymmetric hydrogen bonds .

Physical and Spectral Properties

Notes:

Biologische Aktivität

Overview

1H-benzimidazole, 2-(4-methyl-2-pyridinyl)-, also known by its CAS number 14044-47-4, is a member of the benzimidazole family, which is recognized for its diverse biological activities. This compound has garnered attention in pharmacological research due to its potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties.

Chemical Structure and Properties

1H-benzimidazole derivatives typically feature a fused benzene and imidazole ring structure that contributes to their biological activity. The specific substitution of a pyridine ring at the 2-position enhances the compound's lipophilicity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C12H10N2 |

| Molecular Weight | 198.22 g/mol |

| CAS Number | 14044-47-4 |

The biological activity of 1H-benzimidazole, 2-(4-methyl-2-pyridinyl)- is primarily attributed to its ability to interact with various biological targets:

- Anticancer Activity : Studies indicate that benzimidazole derivatives can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and subsequent DNA damage. For instance, compounds similar to this class have been shown to upregulate p53 and p21 pathways, leading to cell cycle arrest and apoptosis in melanoma cells .

- Antimicrobial Activity : Research has demonstrated that benzimidazole derivatives exhibit significant antibacterial and antifungal properties. The mechanism often involves disruption of microbial cell membranes or inhibition of key metabolic pathways .

Biological Activity Data

Recent studies have reported varying degrees of biological activity for 1H-benzimidazole derivatives. Below is a summary of findings from different research articles:

Case Studies

Case Study 1: Anticancer Potential

A study investigating the effects of various benzimidazole derivatives on human cancer cell lines highlighted that compounds with a pyridine substitution exhibited enhanced antiproliferative effects. The mechanism was linked to ROS generation leading to DNA strand breaks and activation of apoptotic pathways .

Case Study 2: Antimicrobial Efficacy

Another study evaluated the antimicrobial properties of several benzimidazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds bearing the pyridine group showed improved activity against E. coli and S. aureus compared to standard antibiotics .

Q & A

Basic Research Questions

Q. What are the most efficient synthetic routes for preparing 2-(4-methyl-2-pyridinyl)-1H-benzimidazole derivatives?

- The core structure is typically synthesized via condensation of o-phenylenediamines with aldehydes or carboxylic acid derivatives (e.g., nitriles, chlorides) in acidic conditions or using sodium metabisulfite (Na₂S₂O₅). For N-1 substitution, alkylation with halides under basic conditions is common. Green methods, such as microwave-assisted synthesis, improve reaction efficiency and reduce environmental impact .

Q. How can the purity and structural integrity of synthesized compounds be verified?

- Use a combination of 1H/13C NMR to confirm substituent positions and aromatic proton environments. IR spectroscopy identifies functional groups (e.g., C=N stretches at ~1600 cm⁻¹). Elemental analysis validates empirical formulas, while HPLC assesses purity (>95% is typical for pharmacological studies). For example, NMR spectra in (e.g., 3b: δ 2.35 ppm for methyl groups) illustrate diagnostic peaks .

Q. What solvent systems and catalysts enhance reaction yields for N-alkylation?

- Polar aprotic solvents (e.g., DMF, DMSO) with bases like K₂CO₃ or NaH facilitate N-alkylation. highlights methanol/water mixtures with MgCl₂ as a catalyst, achieving 75% yield for sulfinyl derivatives. Reflux times (2–24 hours) and stoichiometric ratios (e.g., 2:1 substrate:catalyst) are critical .

Advanced Research Questions

Q. How can molecular docking studies guide the design of 2-(4-methyl-2-pyridinyl)-1H-benzimidazoles for antimicrobial targets?

- Docking simulations (e.g., AutoDock Vina) predict binding affinities to enzymes like E. coli DNA gyrase. demonstrates that substituents at C-5/6 (e.g., triazole-thiazole groups) enhance interactions with active sites. Compare pose energies (ΔG < -8 kcal/mol) and hydrogen-bonding patterns to prioritize candidates for synthesis .

Q. What strategies resolve contradictions in bioactivity data between in vitro and in vivo models?

- Low solubility often underlies discrepancies. Use prodrug approaches (e.g., acetylated derivatives) or formulate with cyclodextrins. For example, ’s sulfinyl derivative requires co-solvents (DMSO:PBS) for in vitro assays, while in vivo studies may use PEG-based delivery .

Q. How do substituent effects at C-2 and C-5/6 influence anticancer activity?

- Structure-activity relationship (SAR) studies show:

- C-2 pyridinyl groups : Enhance π-π stacking with kinase ATP pockets (e.g., EGFR).

- C-5/6 triazoles : Improve solubility and hydrogen bonding (e.g., 9c in inhibits 80% of MCF-7 cell growth at 10 µM).

Systematic variation (e.g., halogenation at C-7) and comparative IC₅₀ assays refine SAR .

Q. What crystallographic methods validate supramolecular interactions in solid-state structures?

- Single-crystal X-ray diffraction (e.g., : monoclinic P2₁/c, β = 95.13°) reveals intermolecular forces like N–H⋯O hydrogen bonds. Lattice parameters (a, b, c) and torsion angles (e.g., C7–N2–C6–C5 = 1.27°) confirm steric compatibility with biological targets .

Methodological Considerations

Q. How to troubleshoot low yields in multi-step syntheses?

- Stepwise optimization :

Isolate intermediates (e.g., sulfinyl precursors in ) via column chromatography.

Monitor reactions with TLC (silica gel, ethyl acetate/hexane).

Use anhydrous conditions (e.g., MgSO₄ drying) for moisture-sensitive steps .

Q. What statistical methods analyze dose-response data in cytotoxicity assays?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.